3-Bromo-5-fluoro-4-iodotoluene
Overview
Description
3-Bromo-5-fluoro-4-iodotoluene: is an aromatic compound with the molecular formula C7H5BrFI. It is a halogenated derivative of toluene, featuring bromine, fluorine, and iodine atoms substituted at the 3rd, 5th, and 4th positions, respectively. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity.
Scientific Research Applications
Chemistry: 3-Bromo-5-fluoro-4-iodotoluene is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The presence of multiple halogens can enhance the biological activity and metabolic stability of drug candidates.
Industry: The compound finds applications in the development of advanced materials, including liquid crystals and polymers. Its unique halogenation pattern can impart desirable properties such as thermal stability and electronic characteristics.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that halogenated compounds like this often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
This involves the halogen atoms (bromine, fluorine, and iodine) on the compound forming weak, non-covalent interactions with suitable acceptor atoms on the target molecules .
Biochemical Pathways
Halogenated compounds are often involved in various biochemical reactions, including electrophilic aromatic substitution and free radical reactions .
Pharmacokinetics
The compound’s physical properties, such as its predicted boiling point of 2668° C at 760 mmHg and density of 21 g/mL, may influence its bioavailability .
Result of Action
Halogenated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-fluoro-4-iodotoluene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-iodotoluene typically involves multi-step halogenation reactions starting from toluene or its derivatives. One common approach is as follows:
Bromination: Toluene is first brominated at the 3rd position using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5th position.
Iodination: Finally, the fluorinated intermediate undergoes iodination using iodine (I2) and a suitable oxidizing agent such as silver trifluoroacetate (AgTFA) to introduce the iodine atom at the 4th position.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoro-4-iodotoluene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Oxidation and Reduction Reactions: The methyl group on the toluene ring can be oxidized to a carboxylic acid or reduced to an alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted toluenes can be obtained.
Coupling Products: Biaryl or diaryl compounds with diverse functional groups.
Comparison with Similar Compounds
3-Bromo-4-fluorotoluene: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-5-fluorotoluene:
3-Bromo-5-chloro-4-iodotoluene: Substitution of fluorine with chlorine alters the compound’s reactivity and stability.
Uniqueness: 3-Bromo-5-fluoro-4-iodotoluene is unique due to the presence of three different halogens, which can provide a combination of electronic and steric effects. This diversity allows for selective functionalization and the synthesis of complex molecules with tailored properties.
Properties
IUPAC Name |
1-bromo-3-fluoro-2-iodo-5-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPXFWWYNQUHFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266332 | |
Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-09-9 | |
Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000576-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-fluoro-2-iodo-5-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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